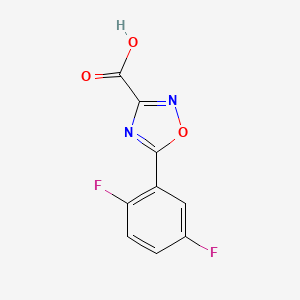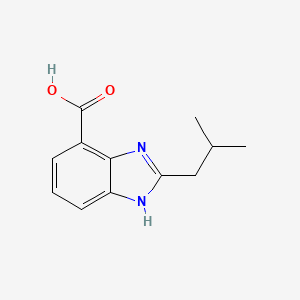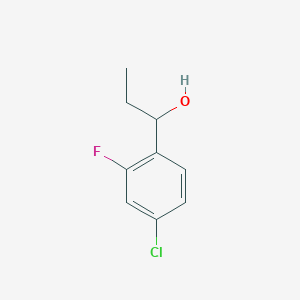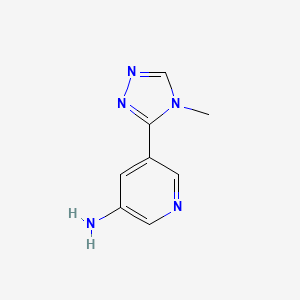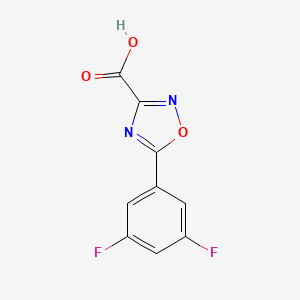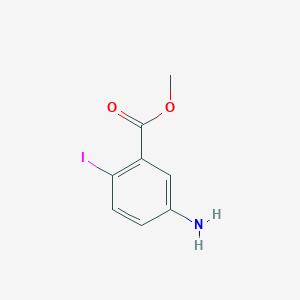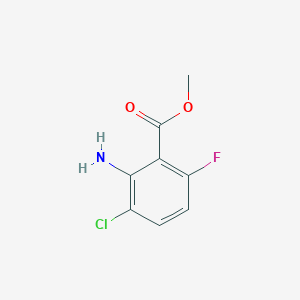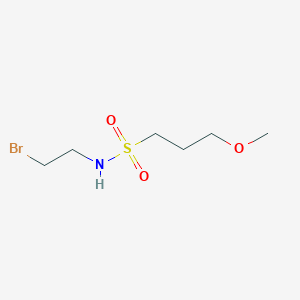![molecular formula C10H10N2O2S2 B1428980 2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid CAS No. 1339074-00-8](/img/structure/B1428980.png)
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid
描述
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid is a synthetic organic compound, known for its unique structure comprising a thiophene ring substituted with a methylamino-thiazole group and an acetic acid moiety
作用机制
Target of Action
It’s known that thiophene-based analogs and thiazole derivatives, which are part of the compound’s structure, exhibit a variety of biological effects . They have been studied for their potential as biologically active compounds, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
The thiazole ring, a key component of this compound, is known for its aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This aromaticity allows the thiazole ring to undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom , which could potentially influence its interaction with its targets.
Biochemical Pathways
Molecules containing a thiazole ring can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems
Pharmacokinetics
Thiazole is known to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The solubility properties of thiazole derivatives could potentially influence their action in different environments .
生化分析
Biochemical Properties
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. The thiazole ring in its structure is known to undergo electrophilic and nucleophilic substitutions, which can influence its reactivity with different biomolecules . This compound has been shown to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to alterations in cellular responses . For example, it may affect the expression of genes involved in inflammatory responses, thereby reducing inflammation . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolites through various pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access . Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes . These molecular interactions underpin the biochemical and cellular effects observed with this compound.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but may degrade over time, leading to a reduction in its activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular function, including sustained modulation of gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, toxic or adverse effects may be observed, including potential cytotoxicity or disruption of normal cellular processes . Threshold effects have been noted, where a specific dosage range is required to achieve the desired biological activity without inducing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound may undergo biotransformation through processes such as hydroxylation, demethylation, and conjugation . These metabolic reactions can influence the compound’s activity and its effects on metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s overall biochemical impact.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cell, it can localize to various compartments, influencing its activity and function . The distribution pattern of this compound can affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall biological effects . For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may impact cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid typically involves multi-step organic reactions. A common route includes the initial formation of the 2-(Methylamino)-1,3-thiazol-4-yl)thiophene intermediate, followed by acylation to introduce the acetic acid group. Key steps involve:
Thiazole formation: : Reacting thiourea with α-haloketones under acidic conditions to yield the thiazole ring.
Thiophene substitution: : Introducing the thiophene ring through a coupling reaction using palladium-catalyzed cross-coupling methods.
Acylation: : Functionalizing the thiophene intermediate with acetic anhydride to attach the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the synthetic routes using continuous flow reactors and optimizing reaction conditions for higher yields and purity. Solvent choice, temperature control, and purification techniques are critical factors.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidative transformations, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the thiazole ring, leading to dihydrothiazole derivatives.
Substitution: : Nucleophilic substitution reactions can modify the methylamino group or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: : Uses reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic conditions.
Reduction: : Employs agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: : Involves nucleophiles like amines or alcohols in the presence of base catalysts.
Major Products
Oxidation: : Sulfone derivatives.
Reduction: : Dihydrothiazole compounds.
Substitution: : Varied alkylated or acylated derivatives depending on the nucleophiles used.
科学研究应用
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid finds applications across diverse research areas:
Chemistry: : Serves as a building block for synthesizing complex organic molecules, facilitating the study of reaction mechanisms and synthetic methodologies.
Biology: : Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: : Explored for pharmaceutical development, particularly in designing new drugs with anti-inflammatory or antimicrobial properties.
Industry: : Used in materials science for creating novel polymers and advanced materials with specific electronic properties.
相似化合物的比较
2-{5-[2-(Methylamino)-1,3-thiazol-4-yl]thiophen-2-yl}acetic acid is unique due to its combined thiazole-thiophene-acetic acid structure. Similar compounds include:
2-(Thiazol-4-yl)acetic acid: : Lacks the thiophene ring and methylamino group.
Thiophene-2-acetic acid: : Does not contain the thiazole or methylamino substituents.
Methylaminothiazole derivatives: : May have different substituents in place of the thiophene and acetic acid groups.
These structural differences contribute to variations in their chemical reactivity and biological activity, underscoring the distinctiveness of this compound.
属性
IUPAC Name |
2-[5-[2-(methylamino)-1,3-thiazol-4-yl]thiophen-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2S2/c1-11-10-12-7(5-15-10)8-3-2-6(16-8)4-9(13)14/h2-3,5H,4H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZQRAUOFZVBFQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=CC=C(S2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


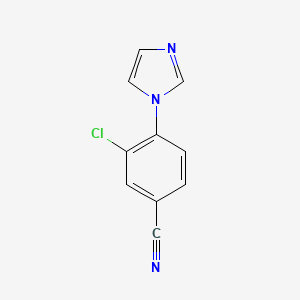
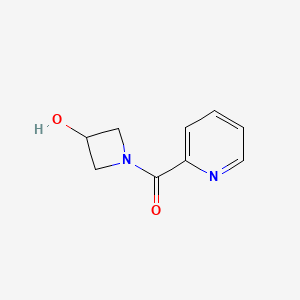
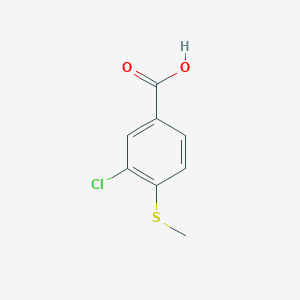
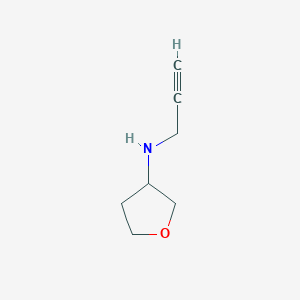
![(1R)-1-[3-fluoro-4-(1H-pyrazol-1-yl)phenyl]ethan-1-ol](/img/structure/B1428903.png)
